molecular formula C10H5BrF6O2 B14022548 Methyl 2,6-bis(trifluoromethyl)-4-bromobenzoate

Methyl 2,6-bis(trifluoromethyl)-4-bromobenzoate

Cat. No.: B14022548
M. Wt: 351.04 g/mol
InChI Key: AHZCCPKKJKRKOO-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,6-bis(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H5BrF6O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 4, 2, and 6 on the benzene ring are replaced by bromine and trifluoromethyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2,6-bis(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of 2,6-bis(trifluoromethyl)benzoic acid followed by esterification with methanol. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step is usually carried out under acidic conditions with a catalyst like sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of Methyl 4-bromo-2,6-bis(trifluoromethyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Industrial methods may also employ alternative brominating agents and catalysts to optimize the reaction conditions and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2,6-bis(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-bromo-2,6-bis(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2,6-bis(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-2,6-bis(trifluoromethyl)benzoate is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and lipophilicity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical resistance and efficient membrane penetration .

Properties

Molecular Formula

C10H5BrF6O2

Molecular Weight

351.04 g/mol

IUPAC Name

methyl 4-bromo-2,6-bis(trifluoromethyl)benzoate

InChI

InChI=1S/C10H5BrF6O2/c1-19-8(18)7-5(9(12,13)14)2-4(11)3-6(7)10(15,16)17/h2-3H,1H3

InChI Key

AHZCCPKKJKRKOO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1C(F)(F)F)Br)C(F)(F)F

Origin of Product

United States

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